STING agonist-3 trihydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H45Cl3N12O6 |
|---|---|
Molecular Weight |
860.2 g/mol |
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide;trihydrochloride |
InChI |
InChI=1S/C37H42N12O6.3ClH/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2;;;/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54);3*1H/b8-7+;;; |
InChI Key |
JMORLKPRVQRPOR-SYVONOGFSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Sting Agonist 3 Action
Direct Activation of STING Protein
The activation of the STING pathway by STING agonist-3 begins with its direct interaction with the STING protein, a transmembrane protein located in the endoplasmic reticulum. mdpi.com This interaction is characterized by high potency and specificity, leading to critical conformational changes in the STING protein.
STING agonist-3 (trihydrochloride) demonstrates potent and selective binding to the C-terminal domain (CTD) of the human STING protein. medchemexpress.cominvivochem.com In vitro assays have quantified this binding affinity. A Förster Resonance Energy Transfer (FRET) competition binding assay, designed to measure the binding potency of molecules to the human STING CTD, revealed a pIC50 value of 9.5 for STING agonist-3. medchemexpress.cominvivochem.commedchemexpress.com The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating a high binding affinity.
Furthermore, the functional potency of STING agonist-3 in activating the STING protein within a cellular context has been determined. Using a luciferase reporter assay in human embryonic kidney cells (HEK293T) that express STING, the compound showed a pEC50 value of 7.5. medchemexpress.cominvivochem.commedchemexpress.commybiosource.com The pEC50 represents the negative logarithm of the half-maximal effective concentration (EC50), confirming its high potency in cellular STING activation.
| Assay Type | Parameter | Value | Cell Line/System |
| FRET Competition Binding Assay | pIC50 | 9.5 | Human STING C-terminal Domain (CTD) |
| Luciferase Reporter Assay | pEC50 | 7.5 | HEK293T cells expressing STING |
The binding of a potent agonist like STING agonist-3 to the ligand-binding domain of STING induces significant conformational changes. mdpi.comresearchgate.net This process is initiated by the binding of the agonist, which causes the "lid" of the C-terminal domain to close over the binding site. This closure triggers a large-scale structural rearrangement, including a 180° rotation of the cytoplasmic domain relative to the transmembrane domains. nih.gov
These conformational shifts are crucial as they promote the oligomerization of STING dimers. researchgate.netnih.gov The oligomerization process involves the side-by-side packing of STING dimers, forming a higher-order structure. This oligomerization is a critical step for the subsequent recruitment and activation of downstream signaling molecules. nih.gov
Downstream Signaling Cascade Activation
Following its direct activation and oligomerization, STING serves as a scaffold to initiate a downstream signaling cascade. nih.govbgu.ac.il This cascade involves the recruitment and activation of several key proteins, including TANK-Binding Kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), and can also lead to the activation of the NF-κB pathway.
The oligomerized STING protein recruits the kinase TBK1. researchgate.netnih.govnih.govbgu.ac.il The C-terminal tail of STING contains a specific motif that is essential for this recruitment. nih.gov The clustering of STING oligomers brings multiple TBK1 molecules into close proximity, facilitating their trans-autophosphorylation and subsequent activation. nih.gov Studies have shown that treatment with STING agonists leads to the time-dependent phosphorylation of TBK1. nih.gov This phosphorylation is a critical step that enables TBK1 to phosphorylate its downstream targets. nih.gov
Once activated, TBK1 phosphorylates the transcription factor IRF3, which is also recruited to the STING signaling complex. researchgate.netnih.govnih.govbgu.ac.ilnih.govnih.gov STING acts as a scaffold, bringing both TBK1 and IRF3 together to ensure efficient phosphorylation. nih.govbgu.ac.il The phosphorylation of STING itself by TBK1 is a prerequisite for the recruitment and subsequent phosphorylation of IRF3. nih.govnih.gov
Upon phosphorylation, IRF3 undergoes dimerization. nih.gov This dimerization event unmasks a nuclear localization signal, leading to the translocation of the IRF3 dimer from the cytoplasm into the nucleus. nih.govnih.gov In the nucleus, the IRF3 dimer binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of genes encoding type I interferons, leading to their transcription. nih.gov Studies have demonstrated that STING agonists induce the phosphorylation of IRF3 and its subsequent nuclear translocation. nih.govresearchgate.net
In addition to the TBK1-IRF3 axis, the activation of STING can also trigger the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov The recruitment of TBK1 to the STING complex is a crucial node for the activation of both IRF3 and NF-κB. nih.gov In certain cell types, such as myeloid cells, STING activation promotes the production of inflammatory factors through the NF-κB pathway. researchgate.net It is widely recognized that STING signaling can lead to the activation of NF-κB. researchgate.net
Induction of Type I Interferon (IFN-I) Production
A hallmark of STING pathway activation is the robust induction of Type I interferons, primarily interferon-α (IFN-α) and interferon-β (IFN-β). STING agonist-3 and its closely related analog, diABZI, have been shown to be potent inducers of IFN-I in various preclinical models. researchgate.netacs.orgnih.gov Upon binding to the STING protein, which resides in the endoplasmic reticulum, the agonist induces a conformational change in STING. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). researchgate.net Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). nih.gov Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of IFN-I genes, driving their transcription. nih.gov
The secreted IFN-I then acts in both an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) on the surface of immune and non-immune cells. nih.gov This signaling further amplifies the immune response by inducing the expression of a large number of interferon-stimulated genes (ISGs), which have antiviral, antiproliferative, and immunomodulatory functions. d-nb.info
Research has demonstrated the potent IFN-I-inducing capabilities of STING agonist-3 and its analogs. For instance, treatment of human primary CD14+ monocytes and murine bone marrow-derived macrophages (BMDMs) with a diABZI compound led to significant secretion of IFN-β. nih.gov In vivo studies have corroborated these findings, with systemic administration of diABZI in mice resulting in elevated serum levels of IFN-β. researchgate.netnih.gov This potent induction of IFN-I is central to the therapeutic potential of STING agonists in mobilizing an anti-tumor or antiviral immune response. d-nb.infonih.gov
| Agonist | Model System | Concentration | Interferon Induced | Observed Effect | Source |
|---|---|---|---|---|---|
| diABZI-4 | Human Primary CD14+ Monocytes | 0.1 µM | IFN-β | Significant increase in mRNA expression and protein secretion. | nih.gov |
| diABZI-4 | Murine Bone Marrow-Derived Macrophages (BMDMs) | Not specified | IFN-β | Induced expression and secretion. | nih.gov |
| Compound 3 (diABZI) | Wild-type Mice (in vivo) | 2.5 mg/kg | IFN-β | Significant secretion in blood serum. | researchgate.net |
| diABZI-4 | Human Macrophages (iMacs) | 50 nM | IFN-α, IFN-β | Elevated secretion at 24 hours post-treatment. | acs.org |
| diABZI | Murine Macrophages | 1 µM | IFN-α, IFN-β | Significant release at 16 hours, abrogated in STING-/- macrophages. | nih.gov |
Stimulation of Pro-inflammatory Cytokine and Chemokine Secretion
In addition to inducing IFN-I, the activation of the STING pathway by STING agonist-3 also leads to the secretion of a broad spectrum of pro-inflammatory cytokines and chemokines. This is primarily mediated through the activation of the nuclear factor-κB (NF-κB) transcription factor. nih.gov Following agonist binding, the STING signaling complex, in addition to activating TBK1, also activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus. nih.gov In the nucleus, NF-κB drives the transcription of a wide range of genes encoding pro-inflammatory cytokines and chemokines. nih.govnih.gov
Key pro-inflammatory cytokines induced by STING agonist-3 and its analogs include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov These cytokines play a pivotal role in orchestrating the inflammatory response, promoting the recruitment and activation of various immune cells, and enhancing antigen presentation. nih.gov
Furthermore, STING activation potently stimulates the production of various chemokines, which are critical for trafficking immune cells to the site of inflammation or a tumor. nih.gov Notably, STING agonists have been shown to induce the secretion of C-X-C motif chemokine ligand 9 (CXCL9), CXCL10, and C-C motif chemokine ligand 5 (CCL5). d-nb.infonih.gov These chemokines are particularly important for recruiting T cells and Natural Killer (NK) cells, which are essential for effective anti-tumor and antiviral immunity. nih.govnih.gov The induction of these cytokines and chemokines by STING agonist-3 contributes to the conversion of immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy. nih.govlarvol.com
| Agonist | Model System | Concentration | Cytokine/Chemokine Induced | Observed Effect | Source |
|---|---|---|---|---|---|
| Compound 3 (diABZI) | Wild-type Mice (in vivo) | 2.5 mg/kg | TNF, IL-6, KC/GROα | Significant secretion in blood serum. | researchgate.net |
| diABZI-4 | Human Primary CD14+ Monocytes | 0.1 µM | TNF, IL-6, CXCL10 | Significant increase in mRNA expression and protein secretion. | nih.gov |
| diABZI-4 | Human Macrophages (iMacs) | 50 nM | IL-6, TNFα, IP-10 (CXCL10) | Elevated secretion at 24 hours post-treatment. | acs.org |
| diABZI | Murine Macrophages | 1 µM | TNFα, IL-6, CXCL10 | Significant release at 16 hours. | nih.gov |
| STING Agonists (general) | Tumor cells and Cancer-Associated Fibroblasts (CAFs) | Not specified | CXCL9, CXCL10, CCL5 | Promoted secretion, leading to NK and T cell recruitment. | d-nb.infonih.gov |
| 3'3'-cGAMP (related STING agonist) | Colorectal Cancer (CRC) cell lines | Not specified | CXCL10, CCL5 | Enhanced expression, particularly with MLH1 knockdown. | nih.gov |
Preclinical Immunological Efficacy of Sting Agonist 3
Modulation of Innate Immune Cell Responses
Activation of the STING pathway by STING agonist-3 (trihydrochloride) initiates a cascade of innate immune responses critical for antitumor immunity. This involves the recruitment and activation of several key immune cell populations within the tumor microenvironment.
Dendritic Cell (DC) Maturation and Antigen Presentation
STING agonist-3 (trihydrochloride) has been shown to be a powerful activator of dendritic cells (DCs), which are essential antigen-presenting cells (APCs) for initiating an adaptive immune response. smolecule.comnih.govacs.org Studies using a DC-targeted polymeric prodrug platform loaded with diABZI, known as polySTING, demonstrated significant maturation across multiple DC subtypes in the tumor-draining lymph node (TDLN). nih.govacs.org This was evidenced by the upregulation of key maturation and activation markers.
In one study, a nanocarrier-based vaccine combining diABZI with another adjuvant, R848, resulted in superior DC activation compared to either adjuvant alone. mpg.de This enhanced activation primes the immune system for a more effective antitumor response. youtube.com The activation of DCs by STING agonists facilitates the cross-priming of CD8+ T cells, a crucial step in generating a potent cell-mediated anti-cancer attack. mdpi.com
Table 1: Effect of diABZI-Based Nanocarriers on Dendritic Cell Maturation Markers
| Treatment Group | Marker | Result | Source |
|---|---|---|---|
| R848/diABZI-loaded Nanocapsules | CD80 | Increased Expression | mpg.de |
| R848/diABZI-loaded Nanocapsules | CD83 | Increased Expression | mpg.de |
| R848/diABZI-loaded Nanocapsules | CD86 | Increased Expression | mpg.de |
| PolySTING (diABZI prodrug) | CD86 | Increased Expression | acs.org |
Macrophage Polarization and Re-education (e.g., M1 Phenotype)
STING agonist-3 (trihydrochloride) can effectively modulate the phenotype of macrophages, key cells of the innate immune system that can either support or suppress tumor growth. Preclinical research shows that diABZI induces a potent inflammatory response in murine macrophages. nih.gov This involves shifting the balance from tumor-promoting M2 macrophages to tumor-fighting M1-like macrophages. cell-stress.comnih.gov
Stimulation of bone marrow-derived macrophages (BMDMs) with diABZI leads to the significant release of pro-inflammatory cytokines and chemokines characteristic of an M1 phenotype. nih.gov This repolarization enhances the anti-tumor capabilities of the innate immune system within the tumor microenvironment. cell-stress.com The process is STING-dependent, as the cytokine release is abrogated in macrophages lacking the STING protein. nih.gov
Table 2: Cytokine Induction in Murine Macrophages by diABZI
| Cytokine/Chemokine | Effect of diABZI (1 µM) | Source |
|---|---|---|
| IFNα | Increased Release | nih.gov |
| IFNβ | Increased Release | selleckchem.comnih.gov |
| CXCL10 | Increased Release | nih.gov |
| IL-6 | Increased Release | selleckchem.comnih.gov |
| TNFα | Increased Release | selleckchem.comnih.gov |
| CXCL1 | Increased Release | selleckchem.comnih.gov |
| IL-10 | Increased Release | nih.gov |
Natural Killer (NK) Cell Activation
The activation of Natural Killer (NK) cells, another critical component of the innate immune system, is influenced by STING agonists. While some general STING agonists can enhance the migration and killing ability of NK cells, the interaction is complex. nih.gov Some research indicates that systemic administration of STING agonists, including diABZI, can lead to the expansion of regulatory B cells that produce IL-35. nih.gov This STING–IL-35 axis in B cells can, in turn, reduce the proliferation and anti-tumor activity of NK cells, revealing a potential barrier to systemic STING agonist monotherapy. nih.gov However, other studies have noted that T cells, B cells, and NK cells were largely unaffected by diABZI treatment in peripheral blood mononuclear cell (PBMC) cultures, while monocytes were depleted. ashpublications.org This highlights the need for further research to fully understand the context-dependent effects of diABZI on NK cell function.
Myeloid-Derived Suppressor Cell (MDSC) Modulation
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that dampen anti-tumor immunity. nih.govcapes.gov.br The systemic administration of STING agonists like diABZI can influence the fate of hematopoietic stem and progenitor cells (HSPCs), promoting myeloid-biased differentiation. nih.gov Specifically, treatment with diABZI leads to the expansion of granulocyte-macrophage progenitors (GMPs). nih.gov This process helps to reprogram immature myeloid cells, potentially mitigating their immunosuppressive functions and converting them into cells that can support an anti-tumor response. nih.govnih.gov By promoting the maturation of myeloid cells, STING agonists can help overcome the T cell suppression mediated by immature myeloid cells. nih.gov
Enhancement of Adaptive Immune Responses
The innate immune stimulation by STING agonist-3 (trihydrochloride) serves as a crucial bridge to a powerful and specific adaptive immune response, primarily driven by T cells.
CD8+ T Cell Priming and Activation
A primary outcome of STING pathway activation is the robust priming and activation of cytotoxic CD8+ T cells, the main effectors of anti-tumor immunity. nih.govjci.org The efficacy of STING agonist-3 (trihydrochloride) in preclinical tumor models is significantly dependent on these cells. researchgate.net
Studies have shown that treatment with diABZI leads to:
Increased CD8+ T cell infiltration: In a B16-F10 melanoma model, a DC-targeted diABZI prodrug increased the number of infiltrating CD8+ T cells in the tumor microenvironment. nih.govacs.org Similarly, in breast cancer models, liposomes containing diABZI increased the cytotoxic CD8+ T cell population within tumors. nih.gov
Enhanced T cell cytotoxicity: DiABZI was found to significantly increase the toxicity of T cells towards tumor cells. nih.gov It enhances the immunotherapy efficacy of TCR-engineered T cells by activating both STING-mediated and TCR signaling pathways. researchgate.netnih.gov
Induction of Effector Cytokines: Activation by diABZI leads to increased production of IFN-γ by CD8+ T cells, a key cytokine for anti-tumor activity. nih.govresearchgate.net
Improved Antigen Presentation: The compound enhances the presentation of cancer antigens on tumor cells, which improves their recognition and killing by T cells. researchgate.netnih.gov
This potentiation of CD8+ T cell responses translates to significant tumor growth inhibition and improved survival in various preclinical cancer models, including colorectal and breast cancer. invivogen.comresearchgate.netnih.gov
Table 3: Preclinical Effects of diABZI on CD8+ T Cell Responses
| Model/System | Finding | Outcome | Source |
|---|---|---|---|
| B16-F10 Melanoma | Increased infiltrating CD8+ T cells in TME | Enhanced antitumor immunity | nih.govacs.org |
| CT-26 Colorectal Cancer | Antitumor efficacy is dependent on CD8+ cells | Significant tumor growth inhibition | researchgate.net |
| Breast Cancer Model | Increased cytotoxic CD8+ T cells in tumors | Increased IFN-γ expression | nih.gov |
| In vitro T cell/cancer co-culture | Enhanced T cell cytotoxicity | Increased tumor cell killing | nih.govnih.gov |
| TCR-Engineered T cells | Increased IFN-γ expression | Enhanced immunotherapy efficacy | researchgate.net |
CD4+ T Cell Involvement in Anti-tumor Immunity
The activation of the STING pathway is well-documented to culminate in a robust CD8+ T cell-mediated anti-tumor response. However, the role of CD4+ T cells, often termed "helper" T cells, is integral to orchestrating and sustaining this immunity. Upon activation by STING agonists, antigen-presenting cells (APCs) such as dendritic cells (DCs) mature and present tumor-associated antigens. This process is crucial for priming not only cytotoxic CD8+ T cells but also tumor-specific CD4+ T cells.
Preclinical studies with other STING agonists have demonstrated that the resulting immune response is not solely dependent on CD8+ T cells. For instance, research on the STING agonist ADU-S100 has shown that while it effectively boosts CD8+ T cell activity by activating conventional dendritic cells type 1 (cDC1), its efficacy is hampered by a failure to initiate the cDC2-mediated response. nih.gov This highlights the importance of the cDC2-CD4+ T cell axis in achieving a comprehensive anti-tumor effect. Studies have shown that combining a STING agonist with an anti-Tim-3 antibody can overcome this limitation by promoting cDC2 maturation and unleashing a potent CD4+ T cell-driven anti-tumor response. nih.govnih.gov This suggests that for optimal efficacy, STING agonists should ideally engage both arms of the T cell response.
Development of Immunological Memory
A key objective of cancer immunotherapy is the establishment of long-lasting immunological memory, which can prevent tumor recurrence. STING agonists have shown considerable promise in this regard. By inducing a potent primary anti-tumor immune response, STING activation can lead to the formation of a pool of memory T cells, including both CD8+ and CD4+ subsets.
Research on various STING agonists has demonstrated their capacity to induce durable tumor regression and protective immunity. researchgate.net In preclinical models, animals that have cleared their tumors following STING agonist treatment have been shown to be resistant to subsequent rechallenge with the same tumor cells, indicating the presence of a robust immunological memory. researchgate.net This memory response is attributed to the generation of long-lived memory T cells that can quickly mount a recall response upon re-encountering tumor antigens.
The formation of central memory T cells (Tcm) is particularly important for long-term surveillance. Studies with synthetic STING agonists have revealed a significant increase in the induction and persistence of CD8+ central memory cells. researchgate.net These cells reside in secondary lymphoid organs and have a high proliferative potential, allowing for a rapid and robust secondary response. While specific data for STING agonist-3 (trihydrochloride) is not publicly available, its potent activation of the STING pathway suggests it would similarly contribute to the generation of a lasting anti-tumor memory, a critical factor for improving long-term patient outcomes.
In Vitro Research Methodologies and Findings
Cellular Assays for STING Activation and Cytokine Production
Luciferase reporter assays are a cornerstone in determining the activation of the STING pathway. In these assays, human embryonic kidney cells (HEK293T) are co-transfected with plasmids that express the STING protein and a firefly luciferase enzyme. medchemexpress.com The expression of this enzyme is controlled by the Interferon-Stimulated Response Element (ISRE) promoter, which is activated upon STING signaling. medchemexpress.com
STING agonist-3 (trihydrochloride) has demonstrated a pEC50 value of 7.5 in activating STING in these cellular assays. medchemexpress.cominvivochem.commybiosource.com The pEC50 value is a measure of the compound's potency, with a higher value indicating greater potency at lower concentrations. These reporter gene assays are instrumental for detailed structure-activity analysis of STING agonists. nih.gov
Specialized reporter cell lines, such as 293-Dual™ STING (ISG/KI-IFNb) cells, have been developed to study STING variants and their response to agonists. invivogen.com These cells can be used to monitor the activation of the ISRE and the expression of IFN-β. invivogen.com Another relevant cell line is the THP-1 reporter cell, which expresses a secreted Lucia luciferase reporter gene under the control of five IFN-response elements. nih.gov
| Cell Line | Reporter System | Promoter | Finding | Reference |
| HEK293T | Firefly Luciferase | ISRE | pEC50 of 7.5 for STING activation | medchemexpress.cominvivochem.commybiosource.com |
| 293-Dual™ STING | SEAP and Lucia Luciferase | ISRE and IFN-β | Enables study of STING variation | invivogen.com |
| THP-1 | Lucia Luciferase | IFN-response elements | Used to evaluate IRF reporter gene activation | nih.gov |
Förster Resonance Energy Transfer (FRET)-based competition binding assays are employed to determine the binding affinity of molecules to the C-terminal domain (CTD) of human STING. medchemexpress.cominvivochem.commedchemexpress.com In this assay, STING agonist-3 (trihydrochloride) has been shown to have a pIC50 value of 9.5. medchemexpress.cominvivochem.commedchemexpress.com The pIC50 value indicates the concentration of the compound required to inhibit 50% of the binding of a known ligand, providing a measure of its binding potency.
The assay works on the principle of competition. A known STING ligand is labeled with a fluorescent donor (d2), and the 6His-tagged human STING protein is complexed with an anti-6His antibody labeled with a fluorescent acceptor (Terbium cryptate). revvity.com When the labeled ligand binds to the STING protein, FRET occurs. If a test compound, such as STING agonist-3 (trihydrochloride), competes with the labeled ligand for binding to the STING-CTD, the FRET signal is reduced. revvity.com
| Assay Type | Target | Measurement | Finding | Reference |
| FRET-based Competition Binding | Human STING C-terminal Domain (CTD) | pIC50 | 9.5 | medchemexpress.cominvivochem.commedchemexpress.com |
Studies on human peripheral blood mononuclear cells (PBMCs) have shown that STING agonists can induce the secretion of a broad spectrum of proinflammatory cytokines. nih.gov The activation of STING in these immune cells is crucial for initiating an immune response. nih.gov
While specific data for STING agonist-3 (trihydrochloride) is not detailed in the provided results, the general effects of STING agonists on PBMCs are well-documented. For instance, other STING agonists have been shown to efficiently induce the expression of type I and type III interferons, and to a lesser extent, TNF-α in human PBMCs. nih.gov In some cases, STING activation in PBMCs has been linked to the induction of IFN-β, IL-28A, and IL-29. nih.gov Furthermore, in certain contexts, STING activation can lead to the production of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov In some disease models, STING expression has been linked to increased IL-6 levels. springermedizin.de
THP1-Dual™ cells are a valuable tool for simultaneously studying the NF-κB and IRF signaling pathways. invivogen.com These cells are derived from the human THP-1 monocyte cell line and contain two reporter constructs. invivogen.cominvivogen.com The activation of the NF-κB pathway is monitored by the activity of secreted embryonic alkaline phosphatase (SEAP), while the IRF pathway is assessed by the activity of a secreted luciferase (Lucia). invivogen.com
STING activation is known to trigger both the IRF3 and NF-κB pathways. nih.gov The recruitment of TBK1 by STING leads to the phosphorylation of IRF3, which then translocates to the nucleus to induce the expression of type I interferons. nih.gov Concurrently, STING activation can also lead to the translocation of NF-κB to the nucleus, which works in concert with IRF3 to induce the expression of type I IFNs and other inflammatory cytokines. nih.gov THP1-Dual™ cells can be stimulated with various pathogen-associated molecular patterns (PAMPs) to induce these responses. invivogen.com To study the specific role of STING, THP1-Dual™ KO-STING cells, which lack the STING gene, can be used as a control. invivogen.comaxilscientific.com
| Cell Line | Pathways Studied | Reporter Genes | Function | Reference |
| THP1-Dual™ | NF-κB and IRF | SEAP and Lucia Luciferase | Simultaneous monitoring of NF-κB and IRF activation | invivogen.com |
| THP1-Dual™ KO-STING | NF-κB and IRF | SEAP and Lucia Luciferase | Control for studying STING-specific responses | invivogen.comaxilscientific.com |
Investigation of Signaling Pathway Protein Phosphorylation (TBK1, IRF3, STAT1)
The activation of the STING signaling pathway culminates in the phosphorylation of key downstream proteins, including TANK-binding kinase 1 (TBK1), interferon regulatory factor 3 (IRF3), and signal transducer and activator of transcription 1 (STAT1).
Upon activation, STING acts as a scaffold to bring together TBK1 and IRF3, facilitating the phosphorylation of IRF3 by TBK1. nih.govnih.govbgu.ac.il This phosphorylation is a critical step for the dimerization and translocation of IRF3 to the nucleus, where it induces the transcription of type I interferon genes. nih.govyoutube.com Studies have shown that mutations in STING that disrupt its interaction with IRF3 prevent IRF3 phosphorylation without affecting TBK1 activation. nih.govnih.govbgu.ac.il
Furthermore, STING itself is phosphorylated by TBK1 in response to stimuli like cytosolic DNA. nih.gov The phosphorylation of STING, TBK1, and IRF3 has been observed in various cell lines upon stimulation with STING agonists. nih.gov For example, the STING agonist SHR1032 was shown to induce the phosphorylation of both TBK1 and STING in MV4-11 and MOLM-16 cells. nih.gov
The activation of the STING pathway also leads to the expression of ORMDL3, an asthma candidate gene, through a mechanism involving the TBK1-IRF3-STAT6 complex. researchgate.net STING enhances the phosphorylation and binding of IRF3 and STAT6, which then upregulate ORMDL3 expression. researchgate.net
Analysis of Gene Expression (e.g., IFN-stimulated genes, IFNB1, CXCL10, IL6)
Activation of the STING pathway by agonists leads to significant changes in gene expression, most notably the induction of interferon-stimulated genes (ISGs). The transcription of these genes is a hallmark of a successful type I interferon response.
Studies have demonstrated that STING activation induces the expression of a variety of genes, including IFNB1 (the gene for IFN-β), CXCL10, and IL6. nih.gov In THP-1 monocytes, knockdown of ACBD3, a protein involved in STING activation, resulted in defective expression of IL-6, CXCL10, and IFNB1 after stimulation with a STING agonist. nih.gov
The signal strength of STING activation can influence the profile of cytokine gene expression. nih.gov High concentrations of STING ligands tend to induce pro-inflammatory cytokines like IFN-β and TNF-α, while lower concentrations can stimulate the secretion of anti-inflammatory cytokines such as IL-10. nih.gov In the context of cancer, STING agonist treatment in tumor-bearing mice has been shown to elevate the levels of CXCL10, CCL5, IFN-γ, M-CSF, CXCL9, and CXCL1. researchgate.net
Cell-Intrinsic Effects of STING Agonist-3 on Cancer Cells (beyond immune activation)
In vitro research has demonstrated that the activation of the STING (Stimulator of Interferon Genes) pathway by STING agonist-3 (trihydrochloride), also known as diABZI, can exert direct, cell-intrinsic effects on cancer cells, independent of its well-documented role in stimulating an anti-tumor immune response. These direct actions primarily involve the induction of various forms of programmed cell death and the inhibition of cellular proliferation through distinct molecular pathways.
Research Findings
Activation of the STING pathway from within a cancer cell initiates signaling cascades that can determine the cell's fate. Studies have shown that this intrinsic activation does not uniformly lead to a single outcome but can trigger several types of cell death, including apoptosis, necroptosis, and ferroptosis, as well as lead to cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest: A significant cell-intrinsic effect of STING activation is the induction of apoptosis. Mechanistic studies have revealed that the STING-TBK1 signaling axis can stimulate the phosphorylation of the kinase ATM. nih.gov This event activates the CHK2-p53-p21 pathway, which can lead to a blockade of the cell cycle at the G1 phase, ultimately culminating in apoptosis. nih.gov Evidence for apoptosis induction includes the detection of cleaved Caspase 3, a key executioner caspase, in cancer cells following treatment with STING agonists. nih.gov For instance, treatment of human non-small cell lung cancer (NSCLC) cell lines, H460 and A549, with STING agonist-3 resulted in significant inhibition of proliferation. glpbio.com In primary human airway epithelial cells, treatment with diABZI not only induced the phosphorylation of STING and TBK1 but also resulted in increased levels of cleaved Caspase 3. nih.gov
DNA Damage Response: The activation of STING within cancer cells is also intricately linked to the DNA Damage Response (DDR). STING can influence cell death through the DDR system in a manner that is independent of the canonical interferon pathway. nih.gov The appearance of phosphorylated γH2AX, a sensitive marker for DNA double-strand breaks, has been documented in cells treated with diABZI, indicating the induction of DNA damage as a consequence of STING activation. nih.gov
Other Programmed Cell Death Pathways: Beyond classical apoptosis, STING activation can trigger other forms of programmed cell death. Research indicates that diABZI may induce PANoptosis, a complex inflammatory cell death modality that incorporates features of pyroptosis, apoptosis, and necroptosis. nih.gov Furthermore, in human pancreatic cancer cell lines, STING activation has been shown to promote ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. nih.gov This effect was linked to STING-dependent mitochondrial fusion and the subsequent production of reactive oxygen species (ROS). nih.gov
The following tables summarize the observed cell-intrinsic effects and the associated molecular mechanisms initiated by STING agonist-3 in various cancer cell lines as reported in in vitro studies.
Table 1: Summary of Observed In Vitro Cell-Intrinsic Effects of STING Agonist-3 on Cancer Cells
| Cancer Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| H460 | Non-Small Cell Lung Cancer | Significant inhibition of proliferation. | glpbio.com |
| A549 | Non-Small Cell Lung Cancer | Significant inhibition of proliferation. | glpbio.com |
| Mel526 | Melanoma | Increased tumor apoptosis. However, direct lysis activity in vitro was noted as minimal without co-culture with T cells. | nih.gov |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Induction of ferroptosis. | nih.gov |
Table 2: Key Molecular Mechanisms and Markers in Cell-Intrinsic STING Signaling
| Mechanism | Key Pathway Components / Markers | Outcome | Reference |
|---|---|---|---|
| Apoptosis / Cell Cycle Arrest | STING → TBK1 → ATM → CHK2 → p53 → p21 | G1 phase blockade, Apoptosis | nih.gov |
| Apoptosis | Cleaved Caspase 3 | Programmed cell death | nih.gov |
| DNA Damage Response | Phosphorylated γH2AX | DNA double-strand breaks, Cell death | nih.gov |
| Ferroptosis | Mitochondrial fusion, Reactive Oxygen Species (ROS) | Lipid peroxidation, Cell death | nih.gov |
| PANoptosis | Markers of pyroptosis, apoptosis, and necroptosis | Inflammatory programmed cell death | nih.gov |
In Vivo Preclinical Studies and Disease Models
Tumor Models in Immunotherapy Research
Colorectal Cancer Models (e.g., CT26 Murine Model)
In the CT26 murine colorectal cancer model, the systemic administration of STING agonist-3 resulted in significant tumor growth inhibition and improved survival, with a high percentage of mice remaining tumor-free. chemsrc.com This demonstrates the potent and durable anti-tumor effects of this non-nucleotide STING agonist. chemsrc.com Studies with other STING agonists, such as ADU-S100, have also shown effective tumor regression in the CT26 model through intratumoral injection. frontiersin.org This activation of the STING pathway in the tumor microenvironment leads to a robust and lasting anti-tumor CD8+ T cell response. frontiersin.org
Furthermore, research on a STING agonist prodrug, GB2, in both MC38 and CT26 colon cancer models, showed significant tumor regression. nih.gov This prodrug approach aims to reprogram tumor-associated macrophages to enhance the immunotherapeutic effect. nih.gov The CT26 model is considered a "cold" tumor, with low levels of cytokine expression and immune cell infiltration. frontiersin.org The success of STING agonists in this model highlights their potential to turn these immunologically "cold" tumors "hot" by initiating local inflammation and subsequent systemic immune responses. frontiersin.org
| Colorectal Cancer Model | STING Agonist | Key Findings | Reference |
| CT26 | STING agonist-3 | Significant tumor growth inhibition and improved survival. | chemsrc.com |
| CT26 | ADU-S100 | Effective tumor regression via intratumoral injection. | frontiersin.org |
| MC38 and CT26 | GB2 (prodrug) | Significant tumor regression. | nih.gov |
Melanoma Models (e.g., in combination with BRAF inhibitors)
In melanoma models, particularly those with BRAF mutations, combining STING agonists with BRAF inhibitors has shown promise in overcoming therapy resistance. nih.gov The dimeric aminobenzimidazole (diABZI) STING agonist has been shown to down-regulate NRF2-dependent anti-oxidative responses, thereby sensitizing melanoma cells to BRAF inhibitors like vemurafenib (B611658) and dabrafenib. nih.gov This combination leads to increased cell death in melanoma cells that have developed resistance to BRAF inhibitors. nih.gov
Another STING agonist, ADU-S100, when used in B16.F10 melanoma models, has been observed to slow tumor growth, promote vascular normalization, and enhance immune cell infiltration into the tumor microenvironment. nih.gov This treatment also promotes the formation of tertiary lymphoid structures, which are sites of immune cell activation. nih.gov Combining STING agonists with checkpoint inhibitors is also being investigated to further enhance the anti-tumor immune response in melanoma. nih.gov
| Melanoma Model | Treatment | Key Findings | Reference |
| BRAF-mutant Melanoma | diABZI + BRAF inhibitors | Overcomes drug resistance by down-regulating NRF2. | nih.gov |
| B16.F10 Melanoma | ADU-S100 | Slows tumor growth, promotes vascular normalization, and enhances immune cell infiltration. | nih.gov |
Glioblastoma Models
Preclinical studies in glioblastoma, an aggressive brain cancer, have shown the potential of STING agonists to trigger a robust anti-tumor immune response. In a study involving dogs with naturally occurring glioblastoma, intratumoral injection of a STING agonist led to reductions in tumor volume, with one case showing a complete response. immunogenesis.com This suggests that STING agonists can be effective even in immunologically "cold" tumors like glioblastoma. immunogenesis.com
Research using the STING agonist 8803 in preclinical glioblastoma models has demonstrated its ability to reprogram the immune microenvironment and increase survival. nih.gov This agonist was effective even in glioblastoma models where STING expression is epigenetically silenced. nih.gov The treatment led to an increase in myeloid activation and enhanced the function of both CD8+ T cells and NK cells. nih.gov
| Glioblastoma Model | STING Agonist | Key Findings | Reference |
| Canine Glioblastoma | Unspecified STING agonist | Reduction in tumor volume, including one complete response. | immunogenesis.com |
| Preclinical Glioblastoma Models | STING agonist 8803 | Reprogrammed immune microenvironment and increased survival. | nih.gov |
Pancreatic Cancer Models
Pancreatic cancer is known for its dense, immune-suppressive stroma that hinders therapeutic efficacy. STING agonist treatment in a murine transgenic pancreatic cancer model has been shown to potently alter the tumor architecture and immune profile, leading to increased survival. nih.govnih.gov The treatment increased the numbers and activity of cytotoxic T cells within the tumors while decreasing regulatory T cells. nih.govnih.gov
Furthermore, the STING agonist reprogrammed immune-suppressive macrophages into immune-activating subtypes and upregulated costimulatory molecules on dendritic cells. nih.govnih.gov This demonstrates the ability of STING agonists to "reignite" immunologically inert pancreatic tumors. nih.govnih.gov Another approach involves a dual-functional compound, SH-273, which both stimulates STING and inhibits PI3Kγ to overcome STING resistance in pancreatic ductal adenocarcinoma (PDAC) by eliminating regulatory B cells. biorxiv.org
| Pancreatic Cancer Model | Treatment | Key Findings | Reference |
| Murine Transgenic Pancreatic Cancer | DMXAA (STING agonist) | Altered tumor architecture, changed immune profile, and increased survival. | nih.govnih.gov |
| KPC PDAC mice | SH-273 (dual STING agonist and PI3Kγ inhibitor) | Overcame STING resistance and extended survival when combined with anti-PD-1. | biorxiv.org |
Cervical Cancer Models
In cervical cancer, particularly in HPV-positive cases, STING activation is a promising immunotherapeutic strategy. Treatment with the STING agonist ADU-S100 has been shown to inhibit the growth of cervical cancer cells both in vitro and in vivo by promoting the infiltration of CD8+ T cells and CD103+ dendritic cells. researchgate.net
A study using murine tumor models of cervical cancer (U14 and TC-1) found that the STING agonist MSA-2, both alone and in combination with a PD-1 inhibitor, suppressed subcutaneous tumor growth and stimulated a potent anti-tumor immune response. nih.govnih.gov Single-cell RNA sequencing analysis revealed that MSA-2 primes and activates key components within the tumor microenvironment and enhances their cellular interactions. nih.gov
| Cervical Cancer Model | STING Agonist | Key Findings | Reference |
| HeLa and C-33A cells (in vitro), animal models (in vivo) | ADU-S100 | Inhibited tumor growth by increasing CD8+ T cell and CD103+ dendritic cell infiltration. | researchgate.net |
| U14 and TC-1 murine models | MSA-2 | Suppressed tumor growth and stimulated a potent anti-tumor immune response. | nih.govnih.gov |
Acute Myeloid Leukemia (AML) Models
STING agonists have demonstrated therapeutic potential in preclinical models of acute myeloid leukemia (AML). Systemic administration of the STING agonist DMXAA in two different AML mouse models resulted in a significant decrease in leukemia cells and extended survival. nih.gov The treatment induced the expression of IFN-β and other inflammatory cytokines, promoted dendritic cell maturation, and led to a notable expansion of leukemia-specific T cells. nih.gov
Another study showed that combining a STING agonist (cGAMP or diABZI) with a bispecific T-cell engager molecule (AMG 330) greatly enhanced the cytotoxicity against AML cells. nih.gov This combination creates a positive feedback loop where activated T cells make AML cells more susceptible to STING activation, leading to enhanced anti-leukemic effects. nih.gov
| AML Model | Treatment | Key Findings | Reference |
| C1498 and CMM+ AML models | DMXAA | Decreased frequency of AML cells and extended survival. | nih.gov |
| Xenograft AML model | cGAMP or diABZI + AMG 330 | Greatly enhanced cytotoxicity against AML cells. | nih.gov |
Antiviral Research Models
STING agonist-3 (diABZI) has shown broad-spectrum antiviral activity, particularly against respiratory viruses. nih.govnih.gov The mechanism largely relies on the transient stimulation of IFN signaling, which triggers an antiviral state in host cells. nih.govcaymanchem.com
The efficacy of STING agonist-3 (diABZI) against SARS-CoV-2 has been evaluated in multiple advanced in vitro and in vivo models. In studies using reconstituted primary human airway air-liquid interface (ALI) cultures, diABZI demonstrated potent anti-coronavirus activity, significantly inhibiting SARS-CoV-2 replication. nih.gov This antiviral effect was shown to be dependent on the interferon pathway. nih.gov
High-throughput screening of a library of 75 innate immune agonists identified STING agonists, including diABZI, as powerful inhibitors of SARS-CoV-2. nih.gov In human lung epithelial cells (Calu-3), diABZI treatment resulted in a dramatic, 1,000-fold reduction in viral RNA levels. news-medical.net The compound was effective against multiple SARS-CoV-2 strains, including variants of concern like B.1.351. nih.govcaymanchem.com Research in primary normal human bronchial epithelial (NHBE) cells and in vivo mouse models further confirmed that diABZI potently inhibits SARS-CoV-2 infection by transiently stimulating IFN signaling. nih.govnih.govcaymanchem.com
Table 1: Antiviral Activity of STING agonist-3 (diABZI) in Respiratory Virus Models To explore the data, click on the headers to sort or use the search bar to filter.
| Virus | Model System | Observed Effect | Citation |
|---|---|---|---|
| SARS-CoV-2 | Primary Human Airway Air-Liquid Interface (ALI) Culture | Potent inhibition of viral replication; dependent on interferon pathway. | nih.gov |
| SARS-CoV-2 | Calu-3 Human Lung Cells | ~1,000-fold reduction in viral RNA. | news-medical.net |
| SARS-CoV-2 (including B.1.351 variant) | Primary Human Respiratory Epithelial Cells | Potent inhibition of infection via transient IFN signaling. | nih.govcaymanchem.com |
| SARS-CoV-2 | Primary Human ALI Tissues | Consistent antiviral activity. | nih.gov |
| HCoV-229E | Cell Culture Systems | Significant inhibitory effects. | nih.gov |
| HCoV-OC43 | Human Lung Cell Lines | Inhibition of infection. | nih.gov |
| Parainfluenza Virus Type 3 (PIV3) | Cellular Models | Potent antiviral effects. | nih.govnih.gov |
| Human Rhinovirus 16 (HRV16) | Cellular Models | Potent antiviral effects. | nih.govnih.gov |
| Influenza A Virus (IAV) | Primary Human ALI Tissues | Consistent antiviral activity. | nih.gov |
The antiviral activity of STING agonist-3 (diABZI) and its analogs extends beyond coronaviruses. A diABZI-based compound, diABZI-4, was shown to inhibit a broad range of respiratory pathogens in human lung cell lines, including human coronavirus (HCoV)-OC43, HCoV-229E, human rhinovirus A16 (HRV A16), and parainfluenza virus type 3 (PIV3). nih.gov Earlier studies had also highlighted diABZI's potent effects against PIV3 and HRV16. nih.gov In primary human ALI tissues, treatment with diABZI-4 resulted in consistent antiviral activity against Influenza A virus (IAV), HRV, and SARS-CoV-2, which correlated strongly with STING activation. nih.gov
Immunological Characterization in Preclinical Models
In cancer models, the therapeutic effect of STING agonist-3 (diABZI) is mediated by its profound impact on the tumor microenvironment (TME), transforming immunologically "cold" tumors into "hot," T-cell-inflamed phenotypes. nih.gov
Activation of the STING pathway by diABZI induces a robust but transient release of pro-inflammatory cytokines and chemokines. nih.govcaymanchem.comfrontiersin.org In antiviral studies, intranasal delivery of a diABZI compound in mice led to a rapid, short-lived production of proinflammatory cytokines in the lung. caymanchem.com In cancer models, STING agonism is known to trigger the production of type I interferons (IFN-α/β) and other key cytokines like TNF-α. mdpi.com This cytokine cascade is crucial for subsequent immune cell recruitment and activation. mdpi.com Specifically, tumors treated with STING agonists show increased local production of chemokines essential for recruiting T cells and dendritic cells, such as CXCL9, CXCL10, CCL19, and CCL21. nih.govmdpi.com Analysis of lung homogenates from mice treated with diABZI confirmed a broad induction of various cytokines and chemokines. nih.gov
Table 2: Cytokine and Chemokine Induction by STING Agonists To explore the data, click on the headers to sort or use the search bar to filter.
| Model | Cytokine/Chemokine | Change | Citation |
|---|---|---|---|
| Mouse Lung (diABZI) | Proinflammatory Cytokines | Transiently Upregulated | nih.govcaymanchem.com |
| Tumor Microenvironment (General STING Agonists) | Type I Interferons (IFN-α/β) | Upregulated | mdpi.com |
| Tumor Microenvironment (General STING Agonists) | TNF-α | Upregulated | mdpi.com |
| Tumor Microenvironment (General STING Agonists) | CXCL9, CXCL10 | Upregulated | mdpi.com |
| Tumor Microenvironment (General STING Agonists) | CCL5, CCL19, CCL21 | Upregulated | nih.govbioworld.com |
| Bladder Cancer Mouse Model (VB-85247) | IFN-β, IL-6, TNF-α | Significantly Increased | bioworld.com |
A key outcome of STING agonist treatment is the enhanced infiltration and activation of various immune cells within the TME. numberanalytics.com Studies with diABZI and other STING agonists consistently report the activation and recruitment of dendritic cells (DCs), myeloid cells, natural killer (NK) cells, and T cells. frontiersin.orgnih.gov
Systemic administration of diABZI in tumor-bearing mice was shown to promote the maturation of myeloid cells, which in turn exhibited an anti-tumor phenotype characterized by increased iNOS expression. researchgate.net This treatment also led to a significant increase in the infiltration of CD8+ T cells and myeloid cells into the tumor. researchgate.net Similarly, other STING agonists have been shown to enhance the infiltration of CD4+ and CD8+ T cells and promote the maturation of conventional dendritic cells (cDCs), which are critical for priming anti-tumor T cell responses. nih.govnih.govnih.gov The activation of STING in tumor-resident DCs is considered a critical step for orchestrating effective anti-tumor immunity. nih.gov Combining STING agonists with other immunotherapies, like anti-GITR antibodies, can further boost lymphocyte expansion and T-cell infiltration into tumors. nih.gov
Table 3: Impact of STING Agonists on Immune Cell Populations in Tumors To explore the data, click on the headers to sort or use the search bar to filter.
| STING Agonist | Animal Model | Cell Type | Observed Change | Citation |
|---|---|---|---|---|
| diABZI | B16-F10 Melanoma | Myeloid Cells | Increased infiltration and maturation; anti-tumor phenotype (iNOS+). | researchgate.net |
| diABZI | B16-F10 Melanoma | CD8+ T cells | Increased infiltration. | researchgate.net |
| diABZI | General | Myeloid cells, T cells, NK cells | Promoted activation. | frontiersin.org |
| ADU-S100 | Murine Tumor Models | CD8+ T cells | Boosted via cDC1 activation. | nih.govnih.gov |
| ADU-S100 | Colorectal/Melanoma | CD4+ and CD8+ T cells | Enhanced infiltration. | nih.gov |
| 8803 | Glioblastoma | Myeloid cells | Increased tumor trafficking and activation. | nih.gov |
| 8803 | Glioblastoma | CD8+ T cells & NK cells | Enhanced effector responses. | nih.gov |
In a glioblastoma model, the STING agonist 8803 significantly increased median survival, and in one specific resistant model, it cured 100% of the mice. nih.gov Studies in bladder cancer models with the agonist VB-85247 showed significant reductions in tumor volume and a 100% survival rate at an optimal dose. bioworld.com Critically, these anti-tumor responses are often long-lasting and create an immunological memory that can protect against tumor re-challenge. bioworld.commdpi.com
Table 4: Tumor Growth and Survival in Animal Models Treated with STING Agonists To explore the data, click on the headers to sort or use the search bar to filter.
| STING Agonist | Cancer Model | Tumor Growth Inhibition | Survival Benefit | Citation |
|---|---|---|---|---|
| STING agonist-3 (diABZI) | General | Durable anti-tumor effect. | Not specified | medchemexpress.commedchemexpress.com |
| SNX281 | CT26 Colorectal | Complete regression of tumors. | Improved overall survival. | nih.gov |
| BMS-986301 | CT26 and MC38 | >90% complete regression of injected and distant tumors. | Not specified | nih.gov |
| 8803 | Glioblastoma (QPP8 model) | 100% of mice cured. | Increased median survival. | nih.gov |
| VB-85247 | Bladder Cancer (NMIBC) | Significant reduction in tumor volumes. | 100% survival rate at optimal dose. | bioworld.com |
| ALG-031048 | CT26 Colon Carcinoma | Complete tumor suppression in a subset of animals. | Long-lasting anti-tumor activity. | mdpi.com |
Structure Activity Relationship Sar Studies of Sting Agonist 3 Analogues
Identification of Key Structural Motifs for STING Agonism
STING agonist-3 belongs to the dimeric amidobenzimidazole class of compounds. acs.org SAR studies have pinpointed several structural motifs that are fundamental to its ability to activate the STING pathway.
The core structure is a symmetrical dimer, a feature that is crucial for its mechanism of action. The endogenous STING ligand, cGAMP, also induces dimerization of the STING protein, and non-nucleotide agonists like STING agonist-3 are designed to mimic this activation process. mdpi.com The dimeric structure of amidobenzimidazole-based agonists enhances their binding affinity to the STING protein. mdpi.com
Key structural components identified through SAR studies include:
The Amidobenzimidazole Core: This central heterocyclic system is a critical pharmacophore that interacts with the STING protein.
Peripheral Substituents: Modifications to the outer rings of the molecule can significantly impact solubility, cell permeability, and potency.
Research into amidobenzimidazole analogues has involved systematic modifications of these hotspots on the scaffold to understand their contribution to biological activity. acs.org This has confirmed that the dimeric structure is a foundational requirement for potent STING agonism within this chemical class.
Impact of Chemical Modifications on Potency and Selectivity
Intensive SAR studies have been conducted by modifying the dimeric amidobenzimidazole scaffold of STING agonist-3 to improve its pharmacological profile. acs.org These chemical alterations have led to the discovery of analogues with varied potency and selectivity across different species, particularly between human (h-STING) and mouse (m-STING) orthologs.
One notable study involved the structural elaboration of the parent scaffold, focusing on several "hotspots" of the molecule. This led to the identification of compound 40 , a triazole-containing analogue, which demonstrated a distinct activity profile compared to earlier compounds in the series. acs.org While the parent dimeric amidobenzimidazole agonist (compound 5) was highly potent, compound 40 offered a significantly improved aqueous solubility (over 20-fold greater) and a slightly better pharmacokinetic profile. acs.org
This modification, however, altered its species selectivity. Compound 40 was identified as a potent activator of h-STING but was considerably less active on m-STING, highlighting how subtle structural changes can fine-tune the agonist's properties. acs.org
| Compound | Key Modification | h-STING EC50 (μM) | m-STING EC50 (μM) | Key Finding | Reference |
|---|---|---|---|---|---|
| Compound 40 | Triazole modification of the parent scaffold | 0.24 | 39.51 | Demonstrated improved aqueous solubility and pharmacokinetic profile with potent activation of h-STING. | acs.org |
These findings underscore the plasticity of the amidobenzimidazole scaffold, where targeted chemical modifications can be used to enhance specific attributes like solubility or to modulate activity against different STING variants.
Comparison with Other Non-Nucleotide STING Agonists (e.g., SR-717)
The landscape of non-nucleotide STING agonists is chemically diverse, with several distinct scaffolds identified through high-throughput screening and rational design. A comparison of STING agonist-3 (diABZI) with other prominent non-nucleotide agonists like SR-717 and MSA-2 reveals different approaches to achieving STING activation.
STING Agonist-3 (diABZI): As a dimeric amidobenzimidazole, it activates STING by promoting the dimerization of the protein, mimicking the action of the natural ligand cGAMP. acs.orgmdpi.com
SR-717: This compound is a non-nucleotide, small-molecule STING agonist based on a pyridazine-3-carboxamide (B1582110) scaffold. immune-system-research.commdpi.com It is a stable cGAMP mimetic that activates STING by inducing the same "closed" conformation necessary for signal transduction. immune-system-research.com SR-717 has demonstrated the ability to activate both human and mouse STING and has shown anti-tumor activity when administered systemically. immune-system-research.commedchemexpress.com Studies on 1H-pyrrole-3-carbonitrile derivatives have identified compounds with activities comparable to SR-717 in binding various h-STING alleles. researchgate.net
MSA-2: Identified through high-throughput screening, MSA-2 is based on a benzothiophene (B83047) oxobutanoic acid scaffold. nih.gov Interestingly, it forms a noncovalent dimer in solution and binds with high affinity to the CDN-binding pocket of STING. mdpi.com
DW18343: This novel agonist features a substituted thiophene/furan structure. Crystallography studies have shown that it binds more deeply within the ligand-binding pocket of STING compared to other agonists like cGAMP, MSA-2, and SR-717, which may contribute to its high potency. nih.gov
| Agonist | Chemical Scaffold | Potency / Binding Affinity | Mechanism Highlight | Reference |
|---|---|---|---|---|
| STING agonist-3 (diABZI) | Dimeric Amidobenzimidazole | pEC50 = 7.5 | Dimeric structure enhances affinity for the STING subunit. | acs.orgmdpi.commedchemexpress.com |
| SR-717 | Pyridazine-3-carboxamide | EC50 = 2.1 μM (in ISG-THP1 cells) | Induces the same "closed" conformation of STING as cGAMP. | immune-system-research.commdpi.commedchemexpress.com |
| MSA-2 | Benzothiophene Oxobutanoic Acid | KD = 8 nM | Forms a noncovalent dimer in solution and binds to the CDN-binding pocket. | mdpi.comnih.gov |
| DW18343 | Substituted Thiophene/Furan | High Potency | Binds deeper into the STING ligand-binding pocket than other agonists. | nih.gov |
This comparative analysis highlights the different strategies employed to develop effective non-nucleotide STING agonists, each with unique structural features and modes of interaction with the target protein.
Strategies for Enhancing Preclinical Efficacy of Sting Agonist 3
Combination Therapies with Immunomodulatory Agents
To amplify the anti-tumor immune response initiated by STING agonist-3, researchers have investigated its use in combination with other immunomodulatory agents. These combinations aim to overcome tumor-induced immunosuppression and enhance the durability of the anti-cancer effect.
Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4, anti-Tim-3)
The activation of the STING pathway can lead to the upregulation of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1) on tumor cells and Programmed Death-1 (PD-1) on T cells, which can dampen the anti-tumor immune response. d-nb.inforesearchgate.net This provides a strong rationale for combining STING agonist-3 with immune checkpoint inhibitors (ICIs).
Preclinical studies have shown that combining a STING agonist with an anti-PD-1 antibody can lead to improved survival in a colorectal cancer mouse model. d-nb.info In a prostate cancer model, a combination of a STING agonist, an anti-CTLA-4 antibody, and radiotherapy significantly increased the cure rate. nih.gov While direct preclinical evidence for combining STING agonist-3 specifically with an anti-Tim-3 antibody is still emerging, the principle of dual blockade of immunosuppressive pathways holds promise. The combination of the STING agonist ADU-S100 with an anti-Tim-3 antibody has been shown to effectively promote the maturation of dendritic cells and unleash CD4+ T cells, leading to reduced tumor burden and prolonged survival in murine tumor models. caymanchem.comnih.gov
Table 1: Preclinical Findings of STING Agonist-3 (diABZI) in Combination with Immune Checkpoint Inhibitors
| Combination Agent | Cancer Model | Key Findings |
| Anti-PD-1 | Colorectal Cancer (CT26) | Intravenous administration of diABZI (STING agonist-3) induced potent T-cell responses and improved overall survival. d-nb.infonih.gov |
| Anti-PD-1 | Melanoma (B16-F10) | Co-therapy with an anti-PD-1 antibody did not further inhibit tumor growth or improve survival in one study with a specific polymeric delivery system. acs.org |
| Anti-CTLA-4 & Radiotherapy | Prostate Cancer | A multi-target approach including a STING agonist, anti-CTLA-4, anti-PD-1, and another agonist increased the cure rate significantly. nih.gov |
Chemotherapeutic Agents and Radiation Therapy
The combination of STING agonist-3 with conventional cancer treatments like chemotherapy and radiation therapy is another promising strategy. These cytotoxic therapies can induce immunogenic cell death, releasing tumor antigens and DNA into the tumor microenvironment, which can then be sensed by the cGAS-STING pathway, priming it for a more robust response to a STING agonist. nih.gov
In a colorectal cancer model, the chemotherapeutic agent 5-Fluorouracil has been shown to rely on cancer-cell-intrinsic cGAS-STING signaling for its anti-tumor effects, suggesting a synergistic potential with STING agonists. nih.gov Similarly, radiation therapy can activate the STING pathway, and combining it with a STING agonist has been shown to generate T-cell immunity required for both local and distant tumor control in preclinical models of pancreatic cancer. asm.orgresearchgate.net
Table 2: Preclinical Findings of STING Agonist-3 (diABZI) and Related Agonists in Combination with Chemotherapy and Radiation
| Combination | Cancer Model | Key Findings |
| Chemotherapy (5-Fluorouracil) | Colon Cancer | The efficacy of the chemotherapeutic drug was dependent on STING signaling, indicating a potential for synergy. nih.gov |
| Radiation Therapy | Pancreatic Cancer | Combination with a STING agonist generated systemic T-cell responses for local and distant tumor control. asm.orgresearchgate.net |
| Radiation Therapy | Various "cold" tumors | Nanoparticle-encapsulated STING agonists reinvigorated the anti-tumor activity of radiotherapy. larvol.com |
T-cell-recruiting Bispecific Antibodies
While direct preclinical data on the combination of STING agonist-3 with T-cell-recruiting bispecific antibodies is limited, a related and innovative approach involves the creation of antibody-drug conjugates (ADCs). In this strategy, a STING agonist is linked to an antibody that targets a tumor-specific antigen. This allows for the targeted delivery of the STING agonist to the tumor microenvironment, potentially increasing its efficacy while minimizing systemic side effects. acs.orgresearchgate.netresearchgate.net
A novel approach has been the development of an immune-stimulating antibody conjugate (ISAC) where the diABZI STING agonist 3 (dSA3) is conjugated to the HER2-targeting antibody, Trastuzumab. researchgate.netresearcher.life This construct, TZ-dSA3-12, demonstrated potent activation of the STING pathway within the tumor microenvironment. researchgate.net
Novel Preclinical Delivery Mechanisms and Formulations
A significant challenge in the clinical translation of STING agonists is their delivery. Due to their intrinsic properties, systemic administration can be challenging. d-nb.info To address this, researchers are developing novel delivery mechanisms and formulations to enhance the therapeutic window and efficacy of STING agonist-3.
Nanoparticle-Based Delivery Systems (NPs)
Nanoparticle-based delivery systems offer a promising solution to the challenges of systemic STING agonist administration. These carriers can protect the agonist from degradation, improve its solubility, and facilitate targeted delivery to immune cells within the tumor microenvironment. researchgate.net
One such approach involves a DC-targeted polymeric prodrug platform called polySTING. acs.org In this system, STING Agonist-3 is conjugated to a polymer that targets dendritic cells. acs.org Upon intravenous administration, polySTING was shown to selectively target antigen-presenting cells in the tumor, leading to a robust anti-tumor immune response in aggressive melanoma and breast cancer models. acs.org Lipid-based nanoparticles are also being explored to improve the delivery of STING agonists. caymanchem.com
Table 3: Preclinical Findings of Nanoparticle-Based Delivery of STING Agonist-3 (diABZI)
| Delivery System | Cancer Model | Key Findings |
| Polymeric Prodrug (polySTING) | Melanoma (B16-F10), Breast Cancer (4T1) | Systemic administration slowed tumor growth and was well-tolerated. Selectively targeted antigen-presenting cells in the tumor. acs.org |
| Antibody-Drug Conjugate (TZ-dSA3-12) | HER2-positive models | Potently activated the STING pathway in the tumor microenvironment with reduced off-target toxicity. researchgate.net |
Localized Administration Strategies (e.g., Intratumoral)
Direct intratumoral injection is a straightforward strategy to deliver STING agonists to the tumor site, maximizing local concentration and immune activation while minimizing systemic exposure. Preclinical studies have demonstrated the efficacy of intratumorally administered STING agonists, including diABZI (STING agonist-3). nih.gov
In a murine colorectal cancer model, intratumoral treatment with a STING agonist led to enhanced infiltration and activation of CD8+ T cells, suppressing tumor growth. nih.gov Systemic administration of STING agonist-3 has also been shown to be effective, with intravenous injection leading to significant tumor growth inhibition and improved survival in a colorectal cancer model. chemicalbook.comresearchgate.net This suggests that while localized delivery is effective, novel formulations may enable systemic application for broader clinical use.
Future Directions in Sting Agonist 3 Research Preclinical Focus
Elucidating Differential Activation Mechanisms Across STING Alleles and Species
The human STING protein exhibits polymorphisms, leading to different haplotypes within the population. Understanding how STING agonist-3 interacts with these variants is crucial for predicting patient responses. Preclinical research has begun to address this by evaluating the activity of diABZI across common human STING alleles.
One study investigated the potency of diABZI in human peripheral blood mononuclear cells (PBMCs) from donors with different homozygous STING haplotypes: wild-type (WT), R232H, and HAQ (R71H-G230A-R293Q), which is the second most prevalent human STING allele. The results demonstrated that diABZI potently activates STING across all tested human haplotypes, as well as in mouse PBMCs. researchgate.net
| STING Haplotype | Cell Type | diABZI (Compound 3) Potency (EC50) |
|---|---|---|
| Human Wild-Type (WT) | PBMCs | EC50 of ~130 nM for IFNβ secretion selleckchem.comselleckchem.com |
| Human HAQ (R71H-G230A-R293Q) | PBMCs | Potent activation observed researchgate.net |
| Human R232H | PBMCs | Potent activation observed researchgate.net |
| Mouse Wild-Type | PBMCs | Potent activation observed, with systemic concentrations exceeding the EC50 for mouse STING after IV administration selleckchem.comselleckchem.com |
This broad activity across common human STING variants and in murine models is a significant advantage over earlier STING agonists like DMXAA, which showed species-specific activity (potent in mice but inactive in humans). nih.gov The ability of diABZI to activate STING in a conformationally distinct "open-lid" state, unlike the "closed-lid" conformation induced by natural cyclic dinucleotide (CDN) ligands, may contribute to its broad efficacy and high potency. invivogen.com Further preclinical studies are warranted to explore the precise molecular interactions between diABZI and different STING variants to fully understand the implications for therapeutic activity.
Investigating Metabolic Interplay within the Tumor Microenvironment and STING Activation
The tumor microenvironment (TME) is characterized by a complex metabolic landscape that can influence immune cell function and therapeutic responses. Future preclinical research is focused on understanding how STING agonist-3 modulates, and is affected by, the metabolic state of both tumor and immune cells.
Recent studies have revealed a direct link between STING activation and cellular metabolism. Systemic administration of diABZI in preclinical models has been shown to significantly increase the uptake of 18F-FDG (a glucose analog) in the spleen, indicating a reprogramming of lymphocyte glucose metabolism. nih.govsnmjournals.org This metabolic shift is associated with the upregulation of immune cell activation markers. nih.gov Single-cell transcriptional analysis of immune cells from diABZI-treated mice showed an enrichment of a glycolytic signature in T and B lymphocytes. nih.gov
Furthermore, diABZI has been shown to influence the metabolic adaptations of tumor cells. In BRAF inhibitor-resistant melanoma models, which exhibit enhanced oxidative phosphorylation and activate the NRF2 antioxidant response to survive oxidative stress, diABZI treatment led to decreased levels of NRF2. frontiersin.org This suggests that STING agonist-3 can disrupt the metabolic pathways that tumor cells co-opt for survival and resistance.
| Metabolic Effect | Cell Type | Preclinical Finding | Potential Implication |
|---|---|---|---|
| Increased Glucose Uptake | Splenic T and B lymphocytes | Systemic diABZI administration significantly increased 18F-FDG uptake in the spleen. nih.govsnmjournals.org | Enhanced lymphocyte activation and anti-tumor function. |
| Enrichment of Glycolytic Signature | T and B lymphocytes | Single-cell transcriptional analysis revealed upregulation of glycolysis-related genes. nih.gov | Supports the metabolic demands of immune cell proliferation and effector functions. |
| Decreased NRF2 Levels | BRAFi-resistant melanoma cells | diABZI treatment reduced the levels of the antioxidant transcription factor NRF2. frontiersin.org | Overcomes a key metabolic resistance mechanism in cancer cells. |
Future preclinical studies will need to further dissect these metabolic interactions. Investigating the effects of diABZI on other key metabolic pathways within the TME, such as amino acid and lipid metabolism, will be crucial. Understanding this metabolic interplay could lead to the development of rational combination therapies that target both immune activation and tumor metabolism to enhance the efficacy of STING agonist-3.
Research into Mechanisms of Potential Resistance to STING Agonist-3 Monotherapy in Preclinical Models
While STING agonist-3 has shown significant anti-tumor activity in preclinical models, the potential for tumors to develop resistance to monotherapy is a critical area of investigation. Understanding these resistance mechanisms is essential for developing strategies to overcome them and achieve durable therapeutic responses.
One potential mechanism of resistance is the upregulation of immune checkpoint molecules. While STING activation initiates a potent anti-tumor immune response, it can also lead to the expression of inhibitory receptors on immune cells, creating a negative feedback loop. In some preclinical models, STING agonist treatment has been associated with the upregulation of PD-L1 on tumor cells, which can dampen the anti-tumor T-cell response.
Another potential avenue of resistance involves the metabolic state of the tumor. As discussed, tumor cells can adapt their metabolism to survive under stress. It is plausible that tumors could develop metabolic resistance to the effects of STING agonist-3. For instance, tumors might upregulate alternative antioxidant pathways to compensate for the diABZI-induced decrease in NRF2. frontiersin.org
A study focusing on BRAF inhibitor-resistant melanoma demonstrated that while diABZI could overcome this specific resistance, the underlying principle of targeting adaptive metabolic pathways is key. frontiersin.org Future preclinical research should focus on developing models of acquired resistance to diABZI monotherapy. This could involve long-term treatment of tumor-bearing mice with diABZI and subsequent analysis of the resistant tumors to identify genetic and phenotypic changes. Such studies will be instrumental in identifying novel resistance pathways and informing the design of effective combination therapies.
Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies
To better predict the clinical efficacy of STING agonist-3 and to conduct more in-depth mechanistic studies, the development and utilization of advanced preclinical models are essential. These models aim to more accurately recapitulate the complexity of human tumors and the human immune system.
Given the species-specific differences observed with some STING agonists, humanized mouse models are particularly valuable. researchgate.net These mice are engineered to express human STING, allowing for the in vivo evaluation of human-specific STING agonists in the context of a complete, albeit murine, immune system. researchgate.netgenoway.com Such models are critical for validating the cross-species activity of diABZI and for studying its effects on human STING in a physiological setting. Preclinical studies are already utilizing mouse models expressing human STING variants to assess the response to different STING-targeting therapies. researchgate.net
Tumor organoids are another promising preclinical model. tmkarpinski.com These three-dimensional, in vitro culture systems are derived from patient tumors and can recapitulate the cellular heterogeneity and architecture of the original tumor. While direct evidence of their use with diABZI is still emerging, organoids offer a platform to study the direct effects of STING agonist-3 on human tumor cells and to investigate the tumor-intrinsic response to STING activation. They can also be co-cultured with immune cells to model the interactions within the TME.
The use of immunodeficient mouse models, such as NCG mice , reconstituted with human immune cells or co-injected with engineered T cells (e.g., TCR-T cells), also provides a powerful tool to study the human immune response to diABZI in vivo. nih.gov One study utilized a Mel526 tumor-bearing NCG mouse model to demonstrate that diABZI can enhance the anti-tumor efficacy of TCR-T cells. nih.gov
Future preclinical research will likely see an increased use of these advanced models to:
Evaluate the efficacy of STING agonist-3 in a more clinically relevant context.
Dissect the complex cellular and molecular mechanisms of action within a humanized TME.
Identify biomarkers that can predict response or resistance to diABZI therapy.
Test novel combination strategies in a more translational setting.
By leveraging these sophisticated preclinical models, researchers can gain a deeper understanding of the therapeutic potential and limitations of STING agonist-3, ultimately paving the way for its successful clinical development.
Q & A
Q. What are the key pharmacological properties of STING agonist-3 (trihydrochloride) relevant to experimental design?
STING agonist-3 (trihydrochloride) is a selective, non-nucleotide small molecule agonist of the STING pathway. Key pharmacological parameters include:
- pEC50 : 7.5 and pIC50 : 9.5 in THP1-Dual KI-hSTING-R232 cells .
- Binding affinity : IC50 of 0.32 nM in a fluorescence resonance energy transfer (FRET) assay.
- Transcriptional activation : EC50 of 31.62 nM in a STING-dependent reporter assay .
These properties guide dose selection for in vitro studies (e.g., 10–100 nM for cytokine induction) and in vivo tumor models (e.g., 1.5–3 mg/kg in mice) .
Q. How does STING agonist-3 (trihydrochloride) activate the STING pathway in vitro?
STING agonist-3 binds directly to STING, inducing conformational changes that trigger downstream signaling:
STING dimerization : Confirmed via co-immunoprecipitation or native PAGE .
Phosphorylation cascades : TBK1 and IRF3 phosphorylation are measured via Western blotting .
Type I IFN response : Quantify IFN-β secretion using ELISA or ISRE-luciferase reporter assays .
Note: Use THP1-Dual cells (engineered with STING-R232 variant) for standardized EC50 determination .
Q. What are the recommended methods for evaluating anti-tumor efficacy in preclinical models?
- Syngeneic models : Administer 1.5–3 mg/kg intravenously in BALB/c mice with CT-26 colorectal tumors. Monitor tumor volume (caliper measurements) and survival rates. Pharmacokinetic (PK) profiling (e.g., half-life = 1.4 h in mice) ensures systemic exposure exceeds EC50 .
- Immune profiling : Flow cytometry of tumor-infiltrating CD8+ T cells and dendritic cells validates immune activation .
Advanced Research Questions
Q. How can researchers address discrepancies in STING agonist-3’s efficacy across different tumor models?
Discrepancies may arise from:
- STING allelic variants : Human STING-R232 vs. murine STING-Ref/Qs alleles. Validate activity using species-specific cell lines (e.g., THP1-Dual KI-hSTING-R232 vs. RAW264.7 macrophages) .
- Tumor microenvironment (TME) : Hypoxia or immunosuppressive cytokines (e.g., TGF-β) may blunt efficacy. Combine with checkpoint inhibitors (e.g., anti-PD-1) to enhance response .
- Dosing schedules : Intermittent dosing (e.g., days 1, 4, 8) reduces toxicity while maintaining efficacy in CT-26 models .
Q. What strategies optimize the pharmacokinetic (PK) properties of STING agonist-3 (trihydrochloride) in vivo?
- Prodrug formulations : Phosphoester or phosphorothioate prodrugs (e.g., 3',3'-c-di(2'F,2'dAMP)) improve stability and bioavailability, as shown in PK studies (t½ extension from 1.4 h to >4 h) .
- Nanoformulations : Encapsulation in lipid nanoparticles enhances tumor targeting and reduces systemic exposure .
Q. How does STING agonist-3 (trihydrochloride) interact with non-canonical inflammatory pathways (e.g., NLRP3)?
STING agonist-3 induces NLRP3 inflammasome activation in macrophages:
Q. What methodologies are recommended to evaluate off-target effects in primary human cells?
- Primary cell screens : Test STING agonist-3 in peripheral blood mononuclear cells (PBMCs) or airway epithelial cells (e.g., MRC-5) using qPCR for IFN-stimulated genes (ISGs) like MX1 or ISG15 .
- Kinase profiling : Use multiplex kinase assays (e.g., KINOMEscan) to rule out off-target kinase inhibition .
- cGAS/STING knockout models : Confirm pathway specificity using CRISPR-Cas9-edited cells .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting data on STING agonist-3’s pro-inflammatory vs. anti-inflammatory roles?
- Context-dependent effects : In cancer models, STING activation promotes anti-tumor immunity , whereas in acute lung injury, it exacerbates inflammation via PANoptosis (simultaneous apoptosis, necroptosis, and pyroptosis) .
- Dose dependency : Low doses (≤50 nM) may prime immune cells, while high doses (>100 nM) induce cytotoxicity. Titrate doses and monitor lactate dehydrogenase (LDH) release .
Q. What analytical approaches resolve inconsistencies in STING pathway activation readouts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
